molecular formula C6H10N4 B1203575 2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole CAS No. 934-03-2

2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole

Cat. No. B1203575
CAS RN: 934-03-2
M. Wt: 138.17 g/mol
InChI Key: PHBBIAUCDNIHPS-UHFFFAOYSA-N
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Description

“2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole” is a versatile reactant used in various scientific research fields, including organic synthesis and biochemistry . It is a colorless, crystalline solid .


Synthesis Analysis

In scientific research, this compound serves as a valuable substrate for the synthesis of diverse compounds, particularly imidazole derivatives, commonly employed in organic synthesis . It is instrumental in the creation of heterocyclic compounds, such as imidazolium salts . It acts as an intermediate in the synthesis of various compounds and is characterized as a nucleophilic reagent, capable of forming covalent bonds with other molecules .


Molecular Structure Analysis

The molecular formula of “2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole” is C9H10N2O . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

This compound plays a vital role in the formation of imidazolium salts, which are central in the synthesis of heterocyclic compounds . It is also used in oxidative aromatization reactions of imidazolines .


Physical And Chemical Properties Analysis

“2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole” is a colorless, crystalline solid . It is soluble in water, ethanol, and chloroform .

Future Directions

The compound finds applications in various scientific research fields, including organic synthesis, and biochemistry . Given its versatility as a reactant, it’s likely to continue being a valuable substrate in the synthesis of diverse compounds, particularly imidazole derivatives .

properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBBIAUCDNIHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277950
Record name 2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole

CAS RN

934-03-2
Record name 2,2′-Biimidazoline
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Record name NSC 5217
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Record name NSC5217
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Record name 2-(4,5-dihydro-1H-imidazol-2-yl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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